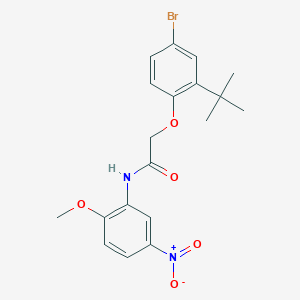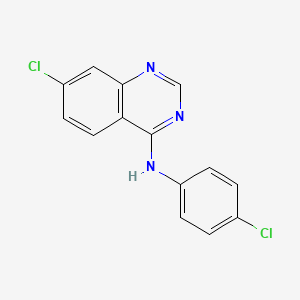
7-chloro-N-(4-chlorophenyl)quinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 7-chloro-N-(4-chlorophenyl)quinazolin-4-amine involves the reaction between 7-chloroquinoline-4-amine and 4-chlorobenzoic acid in the presence of a catalyst and a base. The resulting intermediate is then subjected to a series of reactions to form the final product.Molecular Structure Analysis
The molecular formula of this compound is C14H9Cl2N3. Its molecular weight is 290.15. The InChI Key for this compound is IZBISXIQHKUYQT-UHFFFAOYSA-N.Chemical Reactions Analysis
Quinazoline derivatives, including this compound, have been synthesized using various methods such as Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Wissenschaftliche Forschungsanwendungen
Diuretic Agents
A study by Maarouf, El-Bendary, and Goda (2004) explored the synthesis of novel quinazolinone derivatives containing heterocyclic moieties like thiazole and thiadiazole. These compounds, including 7-chloro-N-(4-chlorophenyl)quinazolin-4-amine derivatives, were evaluated for their diuretic activity. One particular derivative showed significant diuretic activity, highlighting the potential of quinazolinone compounds in developing new diuretic agents Maarouf, El-Bendary, & Goda, 2004.
Antimicrobial, Analgesic, and Anti-inflammatory Activities
Dash et al. (2017) synthesized a new series of quinazolin-4-one/4-thione derivatives to explore their antimicrobial, analgesic, and anti-inflammatory properties. The study found that certain compounds exhibited good activity against microbes and showed promising analgesic and anti-inflammatory profiles, suggesting the therapeutic potential of quinazolinone derivatives in treating various conditions Dash, Dash, Laloo, & Medhi, 2017.
Anticancer Activity
Noolvi and Patel (2013) investigated the anticancer activity of this compound derivatives by targeting the EGFR-tyrosine kinase. The study identified compounds with significant anticancer activity against CNS cancer cell lines, indicating the potential of quinazolinone derivatives as antitumor agents Noolvi & Patel, 2013.
Antioxidant Activity
Bocchini et al. (2020) synthesized new selenium-containing quinolines with this compound structures, evaluating their antioxidant activity. The compounds exhibited significant antioxidant potential in various assays, suggesting their use as potential antioxidant agents Bocchini, Goldani, Sousa, Birmann, Brüning, Lenardão, Santi, Savegnago, & Alves, 2020.
Antibacterial Agents
Mahato, Shrivsatava, & Shanthi (2015) synthesized 7-chloro-2,3-disubstituted-4(3H)-quinazolinones and evaluated them as antibacterial agents. The study highlighted the potential of quinazolinone derivatives in developing new antibacterial drugs Mahato, Shrivsatava, & Shanthi, 2015.
Wirkmechanismus
Target of Action
Quinazoline and quinazolinone derivatives, which include 7-chloro-n-(4-chlorophenyl)quinazolin-4-amine, have been found to exhibit a broad spectrum of pharmacological activities . These activities suggest that these compounds may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biological processes .
Mode of Action
It is known that quinazoline derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some quinazoline derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa, a process regulated by the quorum sensing system .
Biochemical Pathways
Quinazoline derivatives have been found to affect various biochemical pathways, leading to a range of downstream effects . For example, some quinazoline derivatives have been found to inhibit the production of exopolysaccharide, a major component of the matrix binding biofilm components together .
Pharmacokinetics
It is known that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Quinazoline derivatives have been found to exhibit a range of effects, including antimicrobial activity and inhibition of biofilm formation .
Action Environment
It is known that environmental factors can significantly impact the action of a compound .
Biochemische Analyse
Biochemical Properties
Quinazoline derivatives have been found to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the quinazoline derivative .
Cellular Effects
Other quinazoline derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinazoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
7-chloro-N-(4-chlorophenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3/c15-9-1-4-11(5-2-9)19-14-12-6-3-10(16)7-13(12)17-8-18-14/h1-8H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBISXIQHKUYQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC3=C2C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2640810.png)


![N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-4-methoxybenzenecarboxamide](/img/structure/B2640813.png)
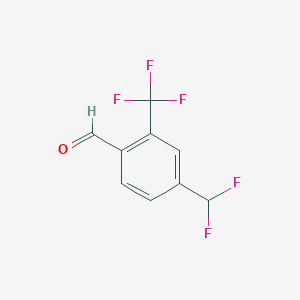
![N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2640817.png)
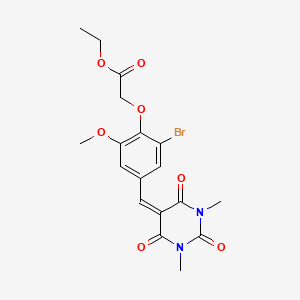
![2-Butan-2-ylsulfanyl-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2640819.png)
![1-[(1S,2S)-2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2640820.png)
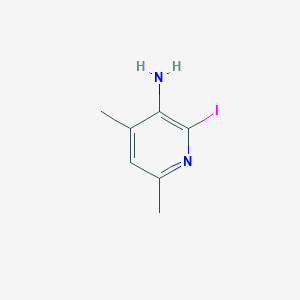
![2-[[(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoyl]amino]-N-(2-phenylethyl)benzamide](/img/structure/B2640826.png)
